
Pentane-1,4-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentane-1,4-diamine dihydrochloride is a chemical compound with the CAS Number: 89789-67-3 . It has a molecular weight of 175.1 and is typically found in powder form .
Synthesis Analysis
The synthesis of a pH-responsive diblock copolymer, methoxy poly (ethylene glycol)-b-poly [N1-(4-vinylbenzyl) pentane-1,5-diamine dihydrochloride] (mPEG-b-PVBPDA), involves the use of this compound . The monomer with cadaverine side group (N1-(4-vinylbenzyl)pentane-1,5-diamine dihydrochloride, VBPDA) and the macroinitiator (mPEG-ACVA) were synthesized, respectively, and mPEG-b-PVBPDA was then obtained by free radical polymerization .Physical and Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 175.1 and a melting point of 168-169 .Aplicaciones Científicas De Investigación
Chemoenzymatic Synthesis
Pentane-1,5-diamine dihydrochloride is utilized in chemoenzymatic asymmetric synthesis. A study by Ríos‐Lombardía et al. (2011) highlights the synthesis of a prochiral pentane-1,5-diamine family, demonstrating its higher stability compared to its propane-1,3-diamine analogues. The research also delves into the desymmetrization of these diamines using lipase as a biocatalyst, focusing on optimizing reaction parameters for producing optically active nitrogen compounds (Ríos‐Lombardía et al., 2011).
Cancer Therapy Enhancement
Solomon and Lee (2009) explore the application of Chloroquine (CQ), a compound related to Pentane-1,4-diamine dihydrochloride, in cancer therapy. CQ is shown to sensitize cancer cells to ionizing radiation and chemotherapeutic agents, suggesting its potential as an effective and safe cancer therapy enhancer (Solomon & Lee, 2009).
Molecular Structure Analysis
The study by Hambley et al. (1981) focuses on the molecular structure of a coordination compound involving pentane-2,4-diamine. This work provides insights into the crystal structure and conformational analysis of such compounds, contributing to a deeper understanding of their chemical properties and potential applications (Hambley et al., 1981).
Polymer Synthesis and pH-Responsive Properties
Wang et al. (2012) report on the synthesis and characterization of a pH-responsive diblock copolymer incorporating pentane-1,5-diamine dihydrochloride. This research highlights the polymer's unique properties, including its hydrophilicity at low pH and increasing hydrophobicity at higher pH, demonstrating its potential for diverse applications in materials science (Wang et al., 2012).
Removal of Metal Cations
Da Silva Filho et al. (2009) investigate the application of Pentane-2,4-dione molecules, chemically modified on cellulose, for the removal of metal cations. This study presents a green approach to synthesizing Schiff bases and demonstrates their effectiveness in adsorbing divalent metal cations, suggesting applications in environmental remediation (Da Silva Filho et al., 2009).
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
Pentane-1,4-diamine dihydrochloride may be involved in the biosynthesis of cadaverine . Cadaverine is a natural polyamine with various chemical and biological activities in humans, animals, plants, bacteria, fungi, and other microbes . It is synthesized from the decarboxylation of lysine . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . .
Análisis Bioquímico
Biochemical Properties
It can participate in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules .
Cellular Effects
Pentane-1,4-diamine dihydrochloride can influence cell function in several ways. It can participate in plant physiological processes such as cell division and growth, promoting the development of pistils and stamens, regulating the senescence process, improving fruit development, and increasing yield . It can also be used to treat arrhythmia, relieve hypoglycemia, and effectively cure dysentery .
Molecular Mechanism
It is known that it can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it is stable at room temperature .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
pentane-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.2ClH/c1-5(7)3-2-4-6;;/h5H,2-4,6-7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGMTJLUASICTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzamide](/img/structure/B2707316.png)
![2-cyclohexyl-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2707317.png)
![1-(4-Fluorophenyl)-4-[[1-(2-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2707318.png)

![2-methylpropyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2707320.png)
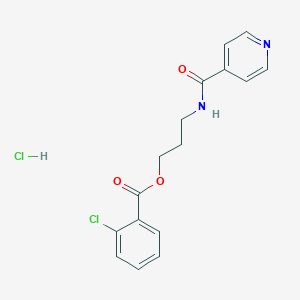

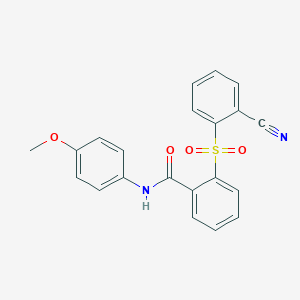
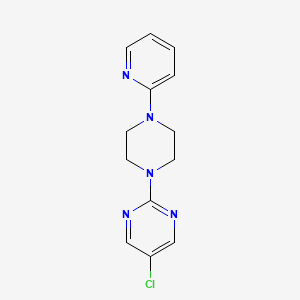
![N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2707326.png)
![(7-{[(2-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2707332.png)
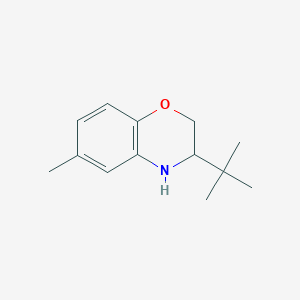
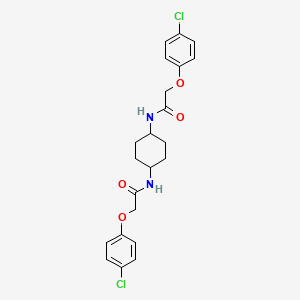
![1-Acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid](/img/structure/B2707337.png)
